

# CC-115 hydrochloride off-target effects in experiments

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CC-115 hydrochloride

Cat. No.: B1139457

[Get Quote](#)

## Technical Support Center: CC-115 Hydrochloride

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of **CC-115 hydrochloride**. This resource is intended for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experiments.

## Frequently Asked Questions (FAQs)

Q1: What are the primary targets of CC-115?

CC-115 is a dual inhibitor of mammalian target of rapamycin (mTOR) kinase and DNA-dependent protein kinase (DNA-PK).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) It blocks both mTORC1 and mTORC2 signaling pathways.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Q2: What are the known off-target effects of CC-115?

While CC-115 is selective for mTOR and DNA-PK, some off-target activity has been observed. Notably, it has been shown to have inhibitory effects on PI3K-alpha, cFMS, and PDE3 at higher concentrations.[\[1\]](#)[\[3\]](#) It shows significantly less activity against other PIKK family members like ATM and ATR.[\[1\]](#)[\[3\]](#)

Q3: Can CC-115 indirectly affect other pathways?

Yes. By inhibiting its primary targets, CC-115 can indirectly influence other signaling pathways. For example, inhibition of DNA-PK by CC-115 can lead to a reduction in the phosphorylation of ATM (ataxia-telangiectasia mutated kinase) and its substrates, thereby affecting homologous recombination (HR).[1][6]

Q4: How does CC-115's effect on DNA-PK impact DNA repair?

CC-115 inhibits the autophosphorylation of the catalytic subunit of DNA-PK (DNA-PKcs) at the S2056 site. This leads to a blockade of the DNA-PK-mediated non-homologous end joining (NHEJ) pathway, a key process for repairing double-stranded DNA breaks.[1][6]

Mechanistically, CC-115 prevents the dissociation of DNA-PKcs, XRCC4, and DNA ligase IV from DNA ends.[1][6]

## Troubleshooting Guide

Issue 1: Unexpected inhibition of the PI3K/Akt pathway.

- Possible Cause: Although CC-115 is significantly more selective for mTOR and DNA-PK, at higher concentrations it can inhibit PI3K-alpha.[1][3] This could lead to the observed downstream effects on the PI3K/Akt pathway.
- Troubleshooting Steps:
  - Confirm On-Target Effect: First, verify the inhibition of your intended targets (mTOR and DNA-PK) using appropriate biomarkers such as pS6 S235/236 for mTORC1, pAKT S473 for mTORC2, and pDNA-PKcs S2056 for DNA-PK.[1]
  - Titrate CC-115 Concentration: Perform a dose-response experiment to determine if the unexpected effects are concentration-dependent. Lowering the concentration of CC-115 may help to mitigate the off-target inhibition of PI3K-alpha while still achieving the desired on-target effects.
  - Use a More Selective Inhibitor: If the off-target effects on the PI3K pathway are confounding your results, consider using a more selective mTOR or DNA-PK inhibitor as a control to delineate the specific contributions of each target inhibition.

Issue 2: Reduced homologous recombination (HR) activity observed.

- Possible Cause: CC-115 can indirectly reduce the phosphorylation of ATM and its substrates, which are key components of the HR pathway.[\[1\]](#)[\[6\]](#) This is a downstream consequence of DNA-PK inhibition.
- Troubleshooting Steps:
  - Measure ATM Phosphorylation: Directly assess the phosphorylation status of ATM at S1981 and its downstream substrates to confirm if the HR reduction is correlated with decreased ATM activity.[\[1\]](#)
  - Cell Line Characterization: Be aware that ATM-deficient cancer cells show a strong addiction to DNA-PK.[\[1\]](#) The effects of CC-115 on DNA repair pathways can be more pronounced in such genetic backgrounds.
  - Experimental Controls: Utilize cell lines with known ATM status (proficient vs. deficient) to understand the context-dependent effects of CC-115 on HR.

#### Issue 3: Discrepancies in cellular viability or apoptosis assays.

- Possible Cause: CC-115's induction of apoptosis can vary significantly across different cell lines.[\[1\]](#) While it primarily causes cell cycle arrest in some solid tumor lines, it can induce strong apoptosis in others, including both hematological and solid tumor cell lines.[\[1\]](#)
- Troubleshooting Steps:
  - Comprehensive Cell Health Assessment: Employ multiple assays to assess cell viability, such as measuring apoptosis (e.g., caspase activity, Annexin V staining) and cell proliferation (e.g., colony formation assays).
  - Cell Line-Specific Baselining: Establish a baseline response to CC-115 for each new cell line being tested to understand its specific sensitivity and apoptotic response.
  - Consider Synthetic Lethality: In ATM-deficient cells, the inhibition of DNA-PK by CC-115 can be synthetically lethal, leading to more potent effects on cell viability.[\[1\]](#)

## Quantitative Data

Table 1: In Vitro Inhibitory Activity of CC-115

| Target     | IC50 (nM)                              | Source                                                      |
|------------|----------------------------------------|-------------------------------------------------------------|
| DNA-PK     | 13                                     | <a href="#">[2]</a> <a href="#">[3]</a>                     |
| mTOR       | 21                                     | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| PI3K-alpha | 850                                    | <a href="#">[1]</a> <a href="#">[3]</a>                     |
| cFMS       | 2000                                   | <a href="#">[3]</a>                                         |
| PDE3       | 630                                    | <a href="#">[3]</a>                                         |
| ATM        | >30,000                                | <a href="#">[1]</a> <a href="#">[3]</a>                     |
| ATR        | >30,000 (50% inhibition at 30 $\mu$ M) | <a href="#">[1]</a> <a href="#">[3]</a>                     |

## Experimental Protocols

### Kinase Inhibition Assay (General Protocol)

A general protocol to determine the IC50 values for kinase inhibition, as would be used to generate the data in Table 1, is as follows:

- Reagents and Materials:
  - Purified recombinant kinase (e.g., mTOR, DNA-PK, PI3K-alpha)
  - Specific substrate for the kinase
  - ATP (radiolabeled or for use with a detection antibody)
  - **CC-115 hydrochloride** stock solution (in DMSO)
  - Kinase assay buffer
  - 96-well plates
  - Detection reagents (e.g., phosphospecific antibodies, scintillation counter)
- Procedure:

1. Prepare a serial dilution of CC-115 in DMSO and then dilute further in the kinase assay buffer.
2. Add the diluted CC-115 or DMSO (vehicle control) to the wells of a 96-well plate.
3. Add the purified kinase and its specific substrate to the wells.
4. Initiate the kinase reaction by adding ATP.
5. Incubate the plate at the optimal temperature and time for the specific kinase.
6. Stop the reaction.
7. Quantify the amount of phosphorylated substrate. This can be done using various methods, such as filter-binding assays with radiolabeled ATP, ELISA with phosphospecific antibodies, or luminescence-based assays.
8. Plot the percentage of kinase activity against the logarithm of the CC-115 concentration.
9. Calculate the IC<sub>50</sub> value using a non-linear regression analysis.

## Visualizations



[Click to download full resolution via product page](#)

Caption: Signaling pathways inhibited by CC-115.

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. CC-115, a dual inhibitor of mTOR kinase and DNA-PK, blocks DNA damage repair pathways and selectively inhibits ATM-deficient cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. oncotarget.com [oncotarget.com]
- To cite this document: BenchChem. [CC-115 hydrochloride off-target effects in experiments]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1139457#cc-115-hydrochloride-off-target-effects-in-experiments>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)